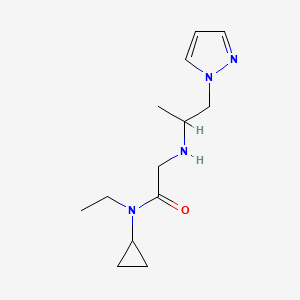![molecular formula C11H13ClO3S B7571017 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane involves the inhibition of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, which is a family of enzymes that play a crucial role in various cellular signaling pathways. 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane disrupts these signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned above. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has the potential to be used as a neuroprotective agent by protecting neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is a potent inhibitor of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane, making it a useful tool for studying the role of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane in cellular signaling pathways. Additionally, it has been found to have low toxicity, making it a safer alternative to other 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane inhibitors. However, the compound has some limitations, such as its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane. One area of research is the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases. Finally, there is a need for more research to investigate the potential side effects of the compound and its safety profile.
Synthesemethoden
The synthesis of 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane is a multi-step process that involves the reaction of chlorobenzene with sodium methoxide to form 4-chlorotoluene. The resulting compound is then reacted with sodium sulfite to form the corresponding sulfonate. The final step involves the reaction of the sulfonate with 2,3-epoxypropanol to form 3-[(4-Chlorophenyl)sulfonylmethyl]oxolane.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, it has been found to be effective in treating various inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-10-1-3-11(4-2-10)16(13,14)8-9-5-6-15-7-9/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTIWBXBMCDUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

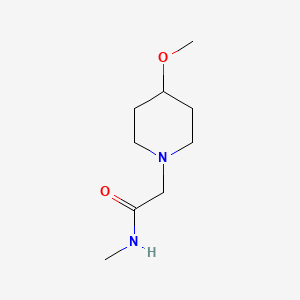

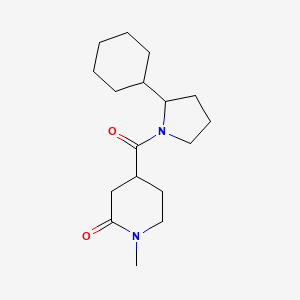
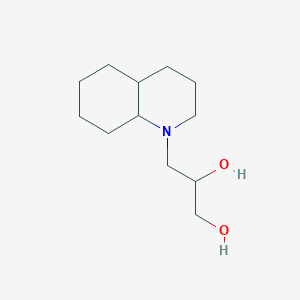
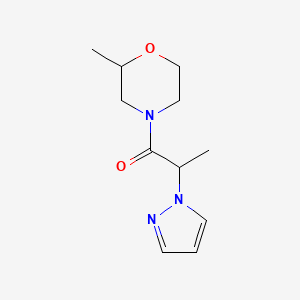
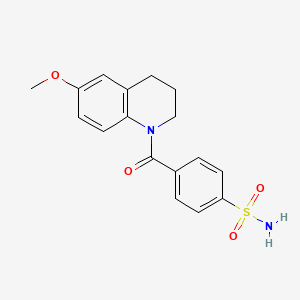
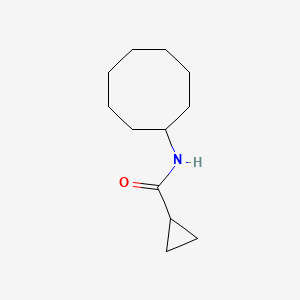
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
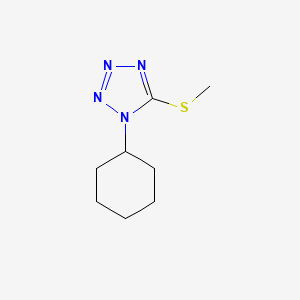
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
